molecular formula C19H21Cl2N3OS B4732175 4-(2,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE

4-(2,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE

Cat. No.: B4732175
M. Wt: 410.4 g/mol
InChI Key: CVMGUUJZVUHVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring, a dichlorobenzyl group, and a methylsulfanylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 2,4-Dichlorobenzyl chloride: This can be achieved by chlorination of benzyl chloride using chlorine gas in the presence of a catalyst.

    Formation of 3-(Methylsulfanyl)phenylamine: This involves the reaction of 3-nitrobenzyl chloride with sodium methyl mercaptide, followed by reduction of the nitro group to an amine.

    Coupling Reaction: The final step involves the coupling of 2,4-dichlorobenzyl chloride with 3-(methylsulfanyl)phenylamine in the presence of a base to form the desired piperazinecarboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in intermediates can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-(2,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the piperazine and methylsulfanylphenyl groups.

    3-(Methylsulfanyl)phenylamine: Contains the methylsulfanylphenyl group but lacks the dichlorobenzyl and piperazine groups.

Uniqueness

4-(2,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3OS/c1-26-17-4-2-3-16(12-17)22-19(25)24-9-7-23(8-10-24)13-14-5-6-15(20)11-18(14)21/h2-6,11-12H,7-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMGUUJZVUHVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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